3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile
CAS No.: 2097917-49-0
Cat. No.: VC5117939
Molecular Formula: C15H13N5O
Molecular Weight: 279.303
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097917-49-0 |
|---|---|
| Molecular Formula | C15H13N5O |
| Molecular Weight | 279.303 |
| IUPAC Name | 3-[3-(pyridazin-3-ylamino)azetidine-1-carbonyl]benzonitrile |
| Standard InChI | InChI=1S/C15H13N5O/c16-8-11-3-1-4-12(7-11)15(21)20-9-13(10-20)18-14-5-2-6-17-19-14/h1-7,13H,9-10H2,(H,18,19) |
| Standard InChI Key | VIIAEPBYSPLLGI-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC=CC(=C2)C#N)NC3=NN=CC=C3 |
Introduction
The compound "3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile" is a synthetic organic molecule that combines structural elements from pyridazine, azetidine, and benzonitrile frameworks. These components are often associated with bioactive compounds, particularly in medicinal chemistry, due to their potential therapeutic applications. This article explores its chemical structure, synthesis pathways, and possible applications based on available literature.
Synthesis Pathways
The synthesis of "3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile" likely involves multistep reactions, combining pyridazine derivatives, azetidine intermediates, and benzonitrile precursors.
General Synthetic Strategy:
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Formation of Pyridazine Derivative:
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Introduction of the Azetidine Ring:
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Coupling with Benzonitrile:
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The final step involves the reaction of the functionalized azetidine derivative with benzonitrile through amide bond formation using coupling agents like carbodiimides (e.g., EDC or DCC).
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Reaction Conditions:
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Solvents: Polar aprotic solvents like DMF or DMSO are commonly used.
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Catalysts: Transition metals (e.g., Pd or Cu) may be employed for specific coupling reactions.
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Temperature: Moderate to high temperatures (50–120°C) depending on the reaction step.
Potential Applications
4.1 Medicinal Chemistry
The structural motifs in this compound suggest potential applications in drug development:
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Pyridazine Core: Known for its role in anti-inflammatory, anticancer, and antiviral agents .
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Azetidine Ring: Enhances metabolic stability and bioavailability in pharmaceuticals .
4.2 Biological Activity
While specific activity data for this compound is unavailable, similar structures have been explored for:
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Antimicrobial Agents: Pyridazine derivatives exhibit activity against bacterial and fungal pathogens .
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Antiviral Drugs: Compounds targeting viral polymerase interfaces often include heterocyclic cores .
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Anticancer Therapies: Benzonitrile derivatives have shown promise in inhibiting cancer cell proliferation .
Analytical Characterization
Techniques Used for Structural Confirmation:
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NMR Spectroscopy: Confirms the connectivity of atoms within the molecule.
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Chemical shifts for pyridazine protons typically appear between δ 7–9 ppm.
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Azetidine protons resonate at δ ~2–4 ppm.
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Mass Spectrometry (MS): Provides molecular weight confirmation (m/z ~264 for this compound).
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Infrared Spectroscopy (IR): Identifies functional groups:
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Nitrile (-C≡N): Strong absorption near 2200 cm⁻¹.
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Amide (-C=O): Absorption around 1650 cm⁻¹.
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Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H12N4O |
| Molecular Weight | ~264.28 g/mol |
| Key Functional Groups | Pyridazine, Azetidine, Benzonitrile |
| Solubility | Likely soluble in polar solvents (e.g., DMSO) |
| Potential Applications | Antimicrobial, Antiviral, Anticancer |
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